molecular formula C13H10N2O2S B1361216 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 282104-83-0

5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1361216
CAS No.: 282104-83-0
M. Wt: 258.3 g/mol
InChI Key: QGGLNUGOWVBAJC-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic thienopyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery research. Thienopyrimidines are structurally analogous to natural pyrimidine bases, which are fundamental building blocks of nucleic acids . This structural similarity makes them valuable scaffolds for developing novel bioactive molecules. Extensive research on pyrimidine and thienopyrimidine derivatives has demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for various research streams . Literature reviews highlight that such compounds are frequently investigated for their anti-inflammatory potential , with mechanisms often linked to the inhibition of key inflammatory mediators like prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) . Furthermore, fused pyrimidine systems, including thieno[2,3-d]pyrimidines, are recognized for their role as kinase inhibitors and have been explored for their antimicrobial and anticancer properties . The specific substitution pattern on the pyrimidine core is critical to its biological activity, and the 3-methoxyphenyl group in this compound may be a key structural feature for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is provided for research purposes to support these and other investigative applications in chemical biology and pharmaceutical development. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-9-4-2-3-8(5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGLNUGOWVBAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : POCl3-catalyzed and FeCl3-SiO2-mediated methods achieve high yields (72–88%), avoiding chromatography . Microwave-assisted synthesis further enhances efficiency for analgesic derivatives .
  • Substituent Impact : Electron-withdrawing groups (e.g., 4-Fluorophenyl) improve anticancer activity, while methoxy groups (electron-donating) may enhance metabolic stability .

Table 2: Pharmacological Activities of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Activity (Test Model) Potency (IC50/% Inhibition) Reference
2-(Benzylamino)-5,6-dimethyl (5a) Anticancer (MDA-MB-435 melanoma) GP = -31.02%
5-(4-Fluorophenyl) derivative Antimicrobial (E. coli, S. aureus) MIC = 12.5 µg/mL
5,6-Dimethyl derivative Analgesic (Eddy’s hot plate) 45% pain inhibition
Azepine-fused derivative Melanin synthesis (B16 murine cells) 150% melanin increase
Target (5-(3-MeO-Ph)) Not yet reported - -

Key Observations :

  • Anticancer Activity: Substituents like benzylamino and dimethyl groups enhance cytotoxicity, likely via kinase inhibition (e.g., VEGFR-2) .
  • Antimicrobial and Analgesic Effects : Aliphatic and halogenated aryl groups improve antimicrobial and pain-relief properties .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
5-(3-Methoxyphenyl) derivative 298.34 2.8 0.12
5-(4-Fluorophenyl) derivative 286.29 3.1 0.09
5,6-Dimethyl derivative 220.28 2.5 0.25
2-Mercapto-5-(4-Me-Ph)-3-THF-methyl 358.48 3.5 0.05

Key Observations :

  • Lipophilicity : Higher LogP values correlate with improved membrane permeability but may reduce solubility. The target compound’s LogP (2.8) suggests moderate bioavailability.
  • Solubility: Methyl and amino substituents enhance solubility, whereas aromatic bulk (e.g., 3-methoxyphenyl) decreases it .

Biological Activity

5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been extensively studied, revealing significant effects against various pathogens and cancer cell lines. Notably, it exhibits potent antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG, indicating its potential as an antitubercular agent. Additionally, the compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Target Pathways

The primary targets of this compound include:

  • Mycobacteria : The compound disrupts essential biochemical pathways in mycobacteria, leading to their growth inhibition.
  • Cancer Cells : It affects cellular processes such as microtubule dynamics and apoptosis pathways.

Molecular Mechanisms

At the molecular level, the compound interacts with specific enzymes and proteins involved in critical cellular functions. It has been observed to bind to enzymes that are crucial for the synthesis of biomolecules necessary for cell survival and proliferation.

Antimycobacterial Activity

Research indicates that this compound demonstrates significant antimycobacterial properties. In vitro studies have shown that it effectively inhibits the growth of Mycobacterium tuberculosis H37Ra with an IC50 value indicating potent activity .

Anticancer Properties

The compound has been evaluated for its anticancer effects across various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : In studies involving MDA-MB-435 cancer cells, it was found to inhibit cell proliferation with an IC50 value in the nanomolar range .
  • Apoptosis Induction : The compound induces apoptosis through mechanisms that involve the disruption of microtubule integrity and activation of apoptotic pathways .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimycobacterialMycobacterium tuberculosis H37Ra0.5
AnticancerMDA-MB-435 (breast cancer)0.019
Apoptosis InductionVarious cancer cell linesVaries

Study on Antimycobacterial Activity

In a controlled laboratory setting, researchers tested the efficacy of this compound against Mycobacterium tuberculosis. The study revealed that the compound significantly reduced bacterial load in treated cultures compared to controls. This suggests its potential use in developing new antitubercular therapies .

Study on Anticancer Effects

Another pivotal study assessed the anticancer properties of this compound against a panel of human cancer cell lines. Results indicated that at concentrations as low as 10 nM, the compound caused substantial microtubule depolymerization and inhibited cell growth effectively. The findings support further exploration into its use as a chemotherapeutic agent .

Q & A

Q. What are the optimized synthetic routes for 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of 2-amino-3-cyanothiophene derivatives. For example, refluxing 2-amino-4-(3-methoxyphenyl)thiophene-3-carbonitrile with formic acid for 16–18 hours yields 85% of the product (m.p. 205–208°C) after purification . Alternative methods using Vilsmeier–Haack reagent (DMF-POCl₃) at room temperature followed by reflux can achieve yields >90% under milder conditions . Key factors include solvent choice (formic acid vs. DMF), temperature control, and reaction duration.

Q. Which spectroscopic techniques are critical for characterizing structural purity, and what spectral markers distinguish this compound?

  • IR Spectroscopy : A strong absorption at ~1650–1700 cm⁻¹ confirms the C=O stretch of the pyrimidinone ring. NH stretches (3200–3320 cm⁻¹) may appear if substituents include amino groups .
  • ¹H NMR : The methoxy group (-OCH₃) resonates as a singlet at δ ~3.75–3.80 ppm. Thiophene protons appear as distinct singlets or doublets between δ 6.6–8.5 ppm, depending on substitution patterns .
  • Elemental Analysis : Deviations >0.3% from calculated C/H/N/S values indicate impurities .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize assays aligned with reported bioactivities of structurally similar derivatives:

  • Anticancer : MTT assays against cancer cell lines (e.g., murine B16 melanoma) at 10–100 µM concentrations, with IC₅₀ comparisons to reference drugs .
  • Enzyme Inhibition : Tyrosinase inhibition assays using L-DOPA as substrate, measuring IC₅₀ via UV-Vis spectroscopy .
  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structural modifications at the 2- and 6-positions enhance target-specific activity?

  • 2-Position : Introducing hydrophobic groups (e.g., arylalkyl chains) improves binding to allosteric pockets in kinases like VEGFR-2. For example, 1,3,4-oxadiazol spacers increase solubility and linker region occupancy .
  • 6-Position : Electron-withdrawing substituents (e.g., -Cl, -NO₂) enhance dihydrofolate reductase (DHFR) inhibition by 15–20% compared to electron-donating groups (-OCH₃) .
  • 3-Position : Methylation of the pyrimidinone NH reduces metabolic degradation, improving pharmacokinetic profiles .

Q. How do contradictory bioactivity data across studies arise, and what strategies resolve them?

Discrepancies in IC₅₀ values (e.g., tyrosinase inhibition ranging from 1–50 µM) may stem from:

  • Assay Conditions : Variations in substrate concentration (L-DOPA vs. tyrosine) or pH .
  • Cellular Context : Differences in membrane permeability (e.g., murine B16 vs. human A375 cells) .
  • Structural Analogues : Subtle changes like replacing 3-methoxyphenyl with 4-chlorophenyl alter binding kinetics . Resolution : Standardize assays (e.g., OECD guidelines) and use isogenic cell lines for cross-study comparisons.

Q. What computational approaches validate mechanistic hypotheses for observed bioactivities?

  • Molecular Docking : Use OpenEye Software (Fred Receptor, Omega2) to model interactions with targets like tyrosinase (PDB: 2Y9X). Key residues (e.g., His244, Cu ions) should show hydrogen bonding/π-stacking with the thienopyrimidinone core .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
  • QSAR Models : Hammett σ values of substituents correlate with logP and IC₅₀ (R² >0.85 in DHFR inhibitors) .

Q. What strategies improve synthetic scalability without compromising purity?

  • One-Pot Methods : Sequential cyclization-functionalization reduces intermediate isolation steps. For example, coupling 2-aminothiophene carboxylates with formamide in situ achieves 70–80% purity post-crystallization .
  • Green Chemistry : Replace POCl₃ with BiCl₃ in chlorination steps to minimize hazardous waste .
  • Process Analytics : In-line FTIR monitors reaction progression, enabling real-time adjustments to temperature/pH .

Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

SubstituentIR (C=O, cm⁻¹)¹H NMR (δ, ppm)Melting Point (°C)
3-Methoxyphenyl16913.75 (s, -OCH₃), 7.24–8.49 (ArH)114–241
4-Chlorophenyl16577.31–7.51 (ArH), 8.49 (s, H-2)254–256
2,5-Dimethoxyphenyl17053.80 (s, -OCH₃), 6.77–7.46 (ArH)232–233

Table 2. Comparative Bioactivity of Selected Derivatives

DerivativeTargetIC₅₀ (µM)Key Structural Feature
4g (2,4-dihydroxy)Tyrosinase1.2Enhanced H-bonding with His244
VEGFR-2 inhibitorVEGFR-20.851,3,4-Oxadiazol spacer
4d (4-Cl-phenyl)DHFR5.7Electron-withdrawing -Cl

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